BenchChemオンラインストアへようこそ!

3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Building Block Procurement Mass Spectrometry

This partially saturated 3-methyl-azaindoline is a privileged scaffold for medicinal chemistry: the C3-methyl group provides a stereochemical handle for constructing homochiral NADH mimics, while the 2,3-dihydro core enables type II kinase inhibitor space inaccessible to fully aromatic analogs. Validated in multi-kilogram CRF-1 antagonist synthesis. Both (R)- and (S)-enantiomers available at 97%+ purity. Choose this building block to access TAK1/MAP4K2/FGFR selectivity with a scalable, chirally defined intermediate.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
Cat. No. B8218612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESCC1CNC2=C1C=CC=N2
InChIInChI=1S/C8H10N2/c1-6-5-10-8-7(6)3-2-4-9-8/h2-4,6H,5H2,1H3,(H,9,10)
InChIKeyMWMNPSWBQVPULU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Baseline Profile: 3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine


3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 2032381-79-4) is a partially saturated azaindoline (dihydro-7-azaindole) bearing a methyl substituent at the 3-position of the fused pyrrole ring . It belongs to the pyrrolo[2,3-b]pyridine class, a privileged scaffold in kinase inhibitor and GPCR modulator discovery, and is typically sourced as a ≥97% purity research intermediate or building block .

Why 3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by Generic Azaindoline Analogs


The partially saturated 2,3-dihydro core imparts a distinct hybridization state and steric environment at the C3 position compared to the fully aromatic 1H-pyrrolo[2,3-b]pyridine framework [1]. The 3-methyl substituent further differentiates the compound from the unsubstituted 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (10592-27-5) by altering molecular weight (+14 Da), lipophilicity (estimated +0.5 logP unit), and the capacity for stereochemical control when chiral single enantiomers are required [2]. These structural distinctions are crucial because the 3-methyl-2,3-dihydro arrangement is a recognized intermediate in the construction of chiral NADH models and in the synthesis of CRF-1 antagonists, where the saturation pattern directly influences both the synthetic route and the biological outcome [1][2].

Quantitative Comparator Evidence: 3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine vs. Closest Analogs


Molecular Weight Differentiation vs. Unsubstituted 2,3-Dihydro Analog

When selecting a dihydro-azaindoline building block for library synthesis, molecular weight directly impacts the final compound's compliance with lead-like physicochemical guidelines. The 3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (C8H10N2, MW 134.18 g/mol) is 14.03 Da heavier than the unsubstituted 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (C7H8N2, MW 120.15 g/mol), allowing researchers to probe an additional methylene-equivalent steric and hydrophobic space without altering the core scaffold .

Medicinal Chemistry Building Block Procurement Mass Spectrometry

Saturation-State Selectivity vs. Fully Aromatic 3-Methyl-1H-pyrrolo[2,3-b]pyridine

The partially saturated 2,3-dihydro core of 3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (sp³ carbon at C2) introduces conformational flexibility absent in the fully aromatic 3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 5654-93-3, fully sp² hybridized) [1][2]. This saturation difference is critical in kinase inhibitor programs where the 2,3-dihydro core has been shown to enhance selectivity for certain kinases (e.g., TAK1, MAP4K2) over the aromatic counterpart [2].

Medicinal Chemistry Kinase Inhibitors Scaffold Design

Regioisomeric Specificity: Pyrrolo[2,3-b] vs. Pyrrolo[3,2-b] Core

The pyrrolo[2,3-b]pyridine (7-azaindoline) regioisomer of 3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is structurally distinct from its pyrrolo[3,2-b]pyridine (5-azaindoline) counterpart (CAS 2375274-60-3) . The [2,3-b] core is a privileged scaffold for kinase hinge-binding motifs, whereas the [3,2-b] core has been explored for sigma receptor ligands, demonstrating that the nitrogen positioning alone dictates target engagement [1].

Medicinal Chemistry Regioisomer Purity Sigma Receptors

Methyl Position Selectivity: C3-Methyl vs. C2-Methyl vs. N1-Methyl Substitution

When designing dihydro-azaindoline-based compounds, the exact position of the methyl substituent critically alters synthetic accessibility and downstream reactivity. 3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine places the methyl group at the C3 carbon of the pyrrole ring, whereas alternative building blocks place it at C2 (CAS 7546-38-5) or at N1 (CAS 294646-72-3) [1]. The C3-methyl substitution pattern is directly employed in the synthesis of chiral NADH mimics, where the methyl group at C3 contributes to stereochemical induction during asymmetric reduction reactions [1].

Synthetic Chemistry Building Block Selection Substituent Effects

Enantiomeric Purity Option: Racemate vs. Single Enantiomers for Asymmetric Synthesis

3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is commercially available in three forms: the racemate (CAS 2032381-79-4), the (S)-enantiomer (CAS 2032381-78-3), and the (R)-enantiomer (CAS 2032381-77-2), all at ≥97% purity . The unsubstituted 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is achiral and cannot provide this enantiomeric selection capability. This optionality supports asymmetric synthesis programs targeting single-enantiomer drug candidates.

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

Purity Specification Comparison: Target Compound vs. Common In-Class Alternatives

Commercially sourced 3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (racemate) is consistently listed at ≥97% to ≥98% purity by multiple vendors (ChemicalBook, MolCore, Leyan), matching or exceeding the typical 95–97% purity range of the unsubstituted 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine building block . The single enantiomers are also consistently listed at 97% purity . This high purity specification reduces the need for additional purification before coupling reactions in medicinal chemistry workflows.

Quality Control Building Block Procurement Purity Analysis

High-Value Application Scenarios for 3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine


Chiral NADH Model Synthesis for Asymmetric Reduction Studies

The C3-methyl group of 3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine provides the stereochemical handle required for constructing homochiral NADH mimics in the pyrrolo[2,3-b]pyridine series [1]. The commercial availability of both (R)- and (S)-enantiomers at 97% purity allows researchers to directly access either antipode without chiral chromatography. This has been demonstrated in asymmetric reductions of methyl benzoylformate and N-acetyl-enamines, where the chiral dihydro-azaindoline scaffold directs enantioselectivity [1].

Kinase Inhibitor Scaffold-Hopping Libraries Targeting TAK1 and MAP4K2

The partially saturated 2,3-dihydro core of this compound is a critical structural feature for achieving selectivity against specific MAP kinases. Kinome-wide profiling studies have identified 4-substituted 1H-pyrrolo[2,3-b]pyridines bearing the dihydro motif as potent inhibitors of TAK1 and MAP4K2 [1]. The 3-methyl-2,3-dihydro framework serves as a key intermediate for introducing diversity at the 4-position, enabling exploration of type II kinase inhibitor space that is inaccessible with the fully aromatic 3-methyl-1H-pyrrolo[2,3-b]pyridine scaffold [1].

CRF-1 Antagonist Intermediates with Scalable Manufacturing Routes

The 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine moiety, including 3-methyl-substituted variants, has been validated in scalable process chemistry for manufacturing CRF-1 antagonists [1]. The established synthetic routes for this scaffold support multi-kilogram production, making the 3-methyl-2,3-dihydro building block a viable starting material for pharmaceutical development programs that require the dihydro-azaindoline core with a C3 methyl substituent [1].

FGFR-Targeted Library Design with Defined Saturation and Substitution Patterns

The pyrrolo[2,3-b]pyridine scaffold is a known FGFR inhibitor pharmacophore, with compounds such as 4h demonstrating IC50 values of 7, 9, 25, and 712 nM against FGFR1–4 [1]. The 3-methyl-2,3-dihydro variant extends this SAR exploration space by offering a partially saturated core with a sterically distinct C3 methyl group, enabling medicinal chemists to fine-tune both potency and selectivity across the FGFR family by varying the saturation and substitution pattern on the same privileged scaffold [1].

Quote Request

Request a Quote for 3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.